(2-Fluoro-4-nitrophenyl)trimethylsilane

Description

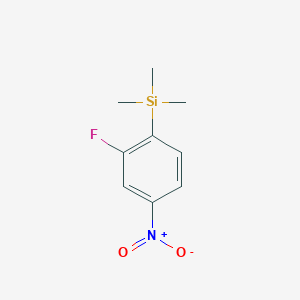

(2-Fluoro-4-nitrophenyl)trimethylsilane is an organosilicon compound characterized by a 2-fluoro-4-nitrophenyl group attached to a trimethylsilane moiety. The nitro group (-NO₂) and fluorine substituents on the aromatic ring confer electron-withdrawing properties, while the trimethylsilane group enhances lipophilicity and steric bulk.

Properties

Molecular Formula |

C9H12FNO2Si |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

(2-fluoro-4-nitrophenyl)-trimethylsilane |

InChI |

InChI=1S/C9H12FNO2Si/c1-14(2,3)9-5-4-7(11(12)13)6-8(9)10/h4-6H,1-3H3 |

InChI Key |

PPQFMJZEZTXTOE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

Structure and Synthesis :

This compound features a 2-fluoro-4-nitrophenyl group linked to a furan ring via a carboxylate ester. It was synthesized via diazotization of 2-fluoro-4-nitroaniline followed by coupling with methyl furan-2-carboxylate in acetonitrile, yielding a 14% isolated product .

Key Properties :

Comparison :

4-(2-Fluoro-4-nitrophenyl)morpholine

Structure and Synthesis :

This morpholine derivative was synthesized via conventional and microwave-assisted methods. Microwave synthesis improved reaction efficiency, a finding relevant to optimizing silane-based reactions .

Key Properties :

- Antimicrobial Activity: Hybrid compounds derived from this scaffold showed enhanced antimicrobial activity when fused with norfloxacin, a fluoroquinolone antibiotic .

- Reactivity : The morpholine ring’s electron-rich nitrogen may participate in acid-catalyzed Mannich reactions, unlike the inert trimethylsilane group .

Comparison :

Ethyl-2-cyano-2-(2-fluoro-4-nitrophenyl)acetate

Structure and Synthesis: This compound, synthesized via cyanoacetate chemistry, shares the 2-fluoro-4-nitrophenyl motif but includes a cyano and ester group .

Comparison :

- The electron-withdrawing cyano group (-CN) may further polarize the aromatic ring compared to the trimethylsilane substituent, altering reactivity in nucleophilic substitution reactions.

(5-Chloro-1-pentynyl)trimethylsilane

Structure and Safety: Though structurally distinct, this trimethylsilane derivative highlights the general safety profile of silanes.

Comparison :

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.